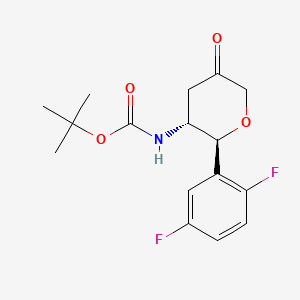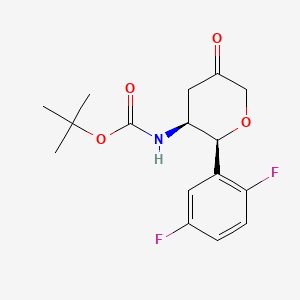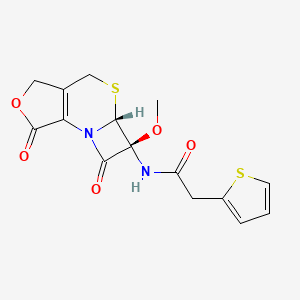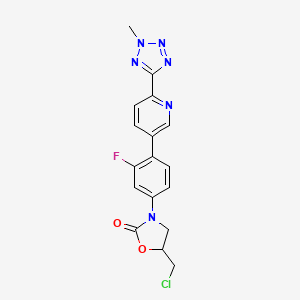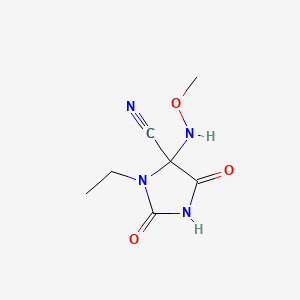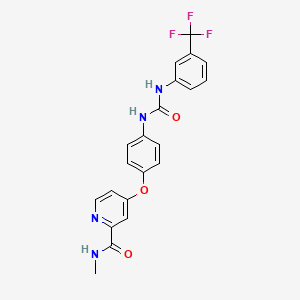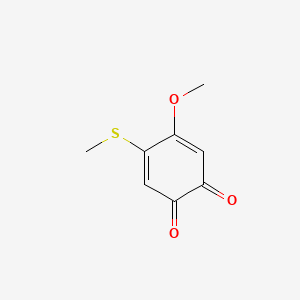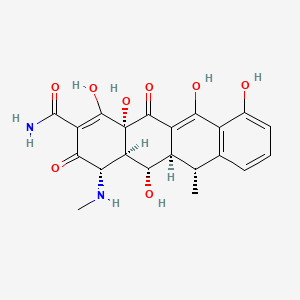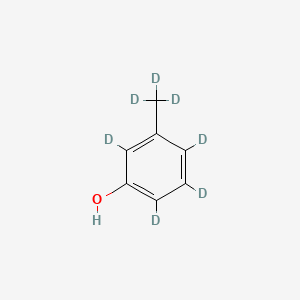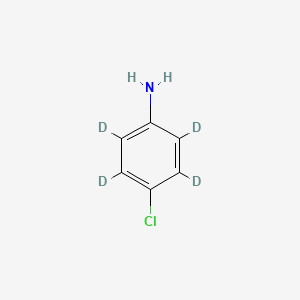
4-Chloroaniline-d4
Vue d'ensemble
Description
4-CHLOROANILINE-2,3,5,6-D4 is a deuterated analog of 4-chloroaniline, a widely used industrial chemical and known environmental pollutant. The deuterated compound has been synthesized for use in scientific research, particularly in drug development and environmental studies. The molecular formula of 4-CHLOROANILINE-2,3,5,6-D4 is C6H6ClN, and it has a molecular weight of 131.595.
Applications De Recherche Scientifique
4-CHLOROANILINE-2,3,5,6-D4 has several scientific research applications, including:
Chemistry: Used as a reagent and precursor in the synthesis of various drugs and dyestuffs.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and understand biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Analyse Biochimique
Biochemical Properties
4-Chloroaniline-d4 plays a significant role in biochemical reactions. It has been found that certain bacteria, such as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, can utilize this compound as a sole carbon and nitrogen source . The biodegradation in these bacteria occurs via a modified ortho-cleavage pathway .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found that bacteria can survive in the presence of this compound at higher concentrations (up to 1.2 mM), although with a slower growth rate .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. The activity of chlorocatechol 1, 2-dioxygenase, an enzyme involved in the degradation of chlorinated aromatic compounds, is markedly induced in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the degradation efficiency of this compound by bacteria decreases at higher concentrations .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is predominantly generated by microbial transformation of phenylurea, acylanilide, and phenylcarbamate herbicides . The biodegradation in bacteria occurs via a modified ortho-cleavage pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-CHLOROANILINE-2,3,5,6-D4 typically involves the deuteration of 4-chloroaniline. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. For example, the compound can be synthesized by reacting 4-chloroaniline with deuterated water (D2O) in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of 4-CHLOROANILINE-2,3,5,6-D4 may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as deuterium exchange, purification, and quality control to meet the required standards for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLOROANILINE-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Mécanisme D'action
The mechanism of action of 4-CHLOROANILINE-2,3,5,6-D4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the pharmacokinetics and pharmacodynamics compared to non-deuterated analogs. This can result in altered absorption, distribution, metabolism, and excretion (ADME) profiles, making it valuable for drug development and environmental studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: The non-deuterated analog of 4-CHLOROANILINE-2,3,5,6-D4, widely used in industrial applications and known for its environmental impact.
Dichloroanilines: Compounds with two chlorine atoms substituted on the aniline ring, used in the production of dyes and herbicides.
Uniqueness
4-CHLOROANILINE-2,3,5,6-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing of metabolic pathways and offers insights into the behavior of deuterated drugs compared to their non-deuterated counterparts.
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191656-33-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191656334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 191656-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
![(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene](/img/structure/B580127.png)
